molecular formula C18H17ClFNO3S B12146973 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Cat. No.: B12146973
M. Wt: 381.8 g/mol
InChI Key: SNMNRQOEAJCEIA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a 4-chlorobenzyl group, a 2-fluorophenyl group, and a tetrahydrothiophene ring with a sulfone group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol under acidic conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-fluorobenzoic acid with an amine, typically under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Substitution with 4-Chlorobenzyl Group: The final step involves the substitution of the amine group with the 4-chlorobenzyl group, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfone group, converting it back to the sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and enzymes can provide insights into biochemical pathways and mechanisms.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-chlorobenzamide
  • N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-bromobenzamide
  • N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide

Uniqueness

Compared to similar compounds, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability of compounds and can improve their ability to interact with biological targets, making this compound particularly interesting for further research and development.

Properties

Molecular Formula

C18H17ClFNO3S

Molecular Weight

381.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C18H17ClFNO3S/c19-14-7-5-13(6-8-14)11-21(15-9-10-25(23,24)12-15)18(22)16-3-1-2-4-17(16)20/h1-8,15H,9-12H2

InChI Key

SNMNRQOEAJCEIA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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